molecular formula C13H21BN2O2 B13694584 N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester

N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester

Cat. No.: B13694584
M. Wt: 248.13 g/mol
InChI Key: JCJAXHWILUQTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester typically involves the reaction of N,N-dimethylpyridin-4-amine with a boronic acid derivative in the presence of a pinacol ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.

Mechanism of Action

The mechanism of action of N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the transfer of the organic moiety to the palladium center, enabling the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester is unique due to its N,N-dimethyl substitution, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly effective in Suzuki–Miyaura coupling reactions, providing higher yields and selectivity .

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-10(16(5)6)7-8-15-11/h7-9H,1-6H3

InChI Key

JCJAXHWILUQTFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.